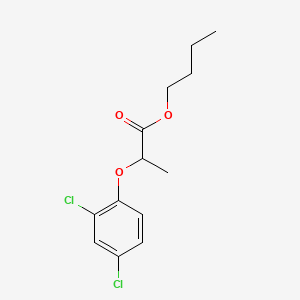
Butyl 2-(2,4-dichlorophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(2,4-dichlorophenoxy)propanoate is an organic compound that belongs to the class of phenoxy herbicides. It is primarily used in agricultural settings to control broad-leaved weeds. The compound is known for its effectiveness and relatively low toxicity, making it a popular choice for weed management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2,4-dichlorophenoxy)propanoate typically involves the esterification of 2-(2,4-dichlorophenoxy)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(2,4-dichlorophenoxy)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding 2-(2,4-dichlorophenoxy)propanoic acid and butanol.
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 2-(2,4-dichlorophenoxy)propanoic acid and butanol.
Oxidation: Various oxidized derivatives, depending on the conditions.
Substitution: Substituted phenoxypropanoates.
Scientific Research Applications
Butyl 2-(2,4-dichlorophenoxy)propanoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant physiology and its role as a herbicide.
Industry: Widely used in agriculture for weed control, contributing to increased crop yields.
Mechanism of Action
The primary mechanism of action of Butyl 2-(2,4-dichlorophenoxy)propanoate involves its role as a herbicide. It mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways in the plant’s growth regulation system, disrupting normal cellular functions.
Comparison with Similar Compounds
Butyl 2-(2,4-dichlorophenoxy)propanoate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mechanism of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Used for controlling broad-leaved weeds in cereals and pastures.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): Known for its effectiveness against a wide range of weeds.
Uniqueness
This compound is unique due to its specific ester linkage, which can be hydrolyzed to release the active acid form. This property allows for controlled release and prolonged activity in the field.
Properties
CAS No. |
25184-73-0 |
|---|---|
Molecular Formula |
C13H16Cl2O3 |
Molecular Weight |
291.17 g/mol |
IUPAC Name |
butyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C13H16Cl2O3/c1-3-4-7-17-13(16)9(2)18-12-6-5-10(14)8-11(12)15/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
BVZWLEASLFETCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















